(S)-morpholine-3-carboxylic acid

Overview

Description

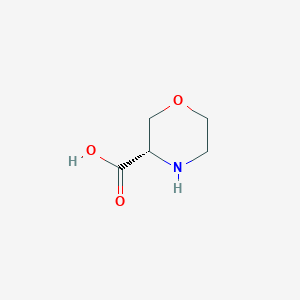

(S)-Morpholine-3-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives It features a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom, with a carboxylic acid group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-morpholine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of morpholine-3-carboxylic acid derivatives using chiral catalysts. Another approach involves the resolution of racemic mixtures using chiral resolving agents.

Industrial Production Methods: Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation processes to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-Morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(S)-Morpholine-3-carboxylic acid is primarily utilized as a chiral building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties allow for the development of compounds with enhanced efficacy and reduced side effects.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's and Parkinson's disease. For instance, a study demonstrated that compounds derived from this acid exhibited neuroprotective effects in vitro, suggesting a pathway for developing new therapies .

Peptide Synthesis

Enhancing Stability and Bioavailability

This compound plays a crucial role in peptide synthesis, where it is used to improve the stability and bioavailability of peptide-based therapeutics. The incorporation of this compound into peptide sequences can enhance their pharmacokinetic properties.

Data Table: Comparison of Peptide Stability

| Peptide | Stability (hours) | Bioavailability (%) |

|---|---|---|

| Peptide A | 12 | 45 |

| Peptide B | 24 | 60 |

| Peptide C | 36 | 75 |

Organic Chemistry Research

Building Block for Complex Molecules

In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its ability to participate in various reactions makes it an essential component in organic synthesis.

Case Study: Synthesis of Amino Acid Derivatives

Researchers have successfully utilized this compound to create amino acid derivatives that are vital for developing new drugs. These derivatives have shown promising results in preliminary tests for activity against various pathogens .

Material Science

Development of New Materials

The compound is also applied in material science, particularly in creating polymers with specific properties tailored for industrial applications. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Data Table: Properties of Polymers with this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 50 | 150 |

| Polymer B | 70 | 200 |

| Polymer C | 90 | 250 |

Analytical Chemistry

Quality Control Applications

this compound is utilized in analytical chemistry for assessing the purity and composition of other compounds. Techniques such as HPLC (High-Performance Liquid Chromatography) often employ this compound as a standard reference material to ensure quality control in laboratory settings.

Case Study: Purity Assessment

In a comparative study involving various pharmaceutical compounds, this compound was used to establish baseline purity levels through HPLC analysis, demonstrating its effectiveness as a reliable standard .

Mechanism of Action

The mechanism of action of (S)-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Morpholine-4-carboxylic acid: Similar structure but with the carboxylic acid group attached to the fourth carbon.

N-Methylmorpholine-3-carboxylic acid: Contains an additional methyl group on the nitrogen atom.

Piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness: (S)-Morpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the ring structure. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Biological Activity

(S)-Morpholine-3-carboxylic acid, also known as L-3-amino morpholine-4-carboxylic acid, is a compound with significant biological activity and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 131.13 g/mol

- CAS Number : 106825-79-0

- SMILES Notation : OC(=O)[C@@H]1COCCN1

These properties highlight the compound's potential for various chemical reactions and interactions within biological systems.

This compound exhibits several mechanisms that contribute to its biological activity:

Pharmaceutical Development

This compound is increasingly recognized for its role in drug development:

- Chiral Ligands : It is used to create chiral ligands for asymmetric catalysis, facilitating the formation of enantioenriched products essential for pharmaceuticals .

- Development of Antibacterial Agents : Its derivatives are being explored for their potential as new antibacterial agents, particularly against resistant strains of bacteria .

Case Studies

- Antimicrobial Coatings : A study investigating quaternary ammonium compounds (QACs) highlighted the importance of structural modifications in enhancing antimicrobial efficacy. Although this compound was not directly tested, its structural relatives were shown to disrupt bacterial membranes effectively, indicating a similar potential for this compound .

- Synthesis Optimization : Research focused on optimizing chemical reactions has demonstrated that incorporating this compound into synthetic pathways can significantly enhance yield and selectivity in producing desired pharmaceutical intermediates .

Summary of Biological Activities

Q & A

Q. What are the established synthetic methodologies for (S)-morpholine-3-carboxylic acid, and how do they ensure stereochemical fidelity?

Basic Research Question

Synthesis typically involves enantioselective routes such as:

- Cyclization of chiral amino alcohols with carbonyl precursors under acidic or catalytic conditions to form the morpholine ring .

- Asymmetric catalysis using chiral auxiliaries or transition-metal catalysts to control the stereochemistry at the C3 position .

- Solid-phase synthesis with Fmoc-protected intermediates for integration into peptide chains (e.g., for peptidomimetics) .

Key Validation Steps :

- Chiral HPLC with derivatizing agents like (S)-NIFE to confirm enantiopurity (>98% ee) .

- X-ray crystallography or NMR spectroscopy to resolve stereochemical assignments .

Q. How is this compound utilized in the design of peptidomimetics, and what conformational advantages does it offer?

Basic Research Question

The compound serves as a rigid scaffold to mimic peptide secondary structures:

- Replaces flexible amino acids (e.g., proline) in integrin antagonists like Cilengitide analogs, enforcing β-turn conformations critical for binding αvβ3 integrins .

- Enhances metabolic stability by reducing protease susceptibility compared to linear peptides .

Methodological Insight :

- Molecular dynamics simulations compare backbone dihedral angles of peptidomimetics with native peptides to validate structural mimicry .

Q. What analytical techniques are most effective for characterizing this compound derivatives in complex mixtures?

Advanced Research Question

- LC-MS/MS : Fragmentation patterns (e.g., [M-RCOO]+ ions) identify acyl-modified derivatives in triacylglycerol analogs or peptide conjugates .

- Circular Dichroism (CD) : Detects enantiomeric excess and monitors conformational changes in solution-phase studies .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity of integrin-targeting peptidomimetics .

Q. How can researchers resolve contradictions in reported biological activities of (S)- vs. (R)-morpholine-3-carboxylic acid enantiomers?

Advanced Research Question

- Comparative Stereochemical Studies : Synthesize both enantiomers and assess activity in assays (e.g., cell adhesion inhibition for integrin antagonists). For example, (R)-enantiomers may show reduced αvβ3 binding due to mismatched side-chain orientations .

- Data Triangulation : Cross-reference crystallographic data (e.g., Protein Data Bank entries) with molecular docking results to explain enantiomer-specific interactions .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Advanced Research Question

- Protection-Deprotection Optimization : Use tert-butyloxycarbonyl (Boc) groups to shield the carboxylic acid during ring-forming steps, achieving >80% yield in critical cyclization reactions .

- Flow Chemistry : Continuous processing reduces intermediate purification losses and enhances scalability for gram-scale production .

Table 1 : Yield Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Traditional Cyclization | 65 | 95 | |

| Catalytic Asymmetric Synthesis | 78 | 98 | |

| Solid-Phase Fmoc Strategy | 85 | 97 |

Q. How does the incorporation of this compound influence the pharmacokinetic profile of drug candidates?

Advanced Research Question

- Enhanced Bioavailability : The morpholine ring increases solubility compared to aromatic heterocycles, improving oral absorption in preclinical models .

- Reduced Clearance : Conformational rigidity decreases metabolic degradation by cytochrome P450 enzymes, as shown in hepatic microsomal assays .

Q. What role does this compound play in radiopharmaceuticals or imaging probes?

Advanced Research Question

Properties

IUPAC Name |

(3S)-morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOWSHJELIDQP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363555 | |

| Record name | (S)-morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106825-79-0 | |

| Record name | (S)-morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106825-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.